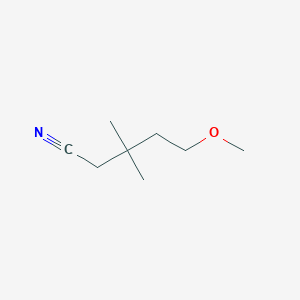

5-Methoxy-3,3-dimethylpentanenitrile

Description

Contextual Significance of Methoxy-substituted Nitriles in Advanced Organic Synthesis Research

Methoxy-substituted nitriles represent a pivotal class of compounds in modern organic synthesis, offering a versatile platform for the construction of complex molecular frameworks. The methoxy (B1213986) group, an electron-donating ether functionality, can significantly influence the electronic properties of a molecule, thereby modulating its reactivity and physical characteristics. Its presence can enhance the stability of adjacent carbocations, direct regioselectivity in aromatic substitutions, and participate in chelation-controlled reactions. The strategic placement of a methoxy group can therefore be a powerful tool for chemists to achieve desired transformations with high precision.

The nitrile group, with its characteristic carbon-nitrogen triple bond, is a valuable functional group due to its dual nature. It can act as an electrophile at the carbon atom and a nucleophile at the nitrogen atom, and the triple bond can participate in various cycloaddition reactions. researchgate.netnih.gov Nitriles are readily converted into a wide array of other functional groups, including amines, carboxylic acids, amides, and ketones, making them crucial intermediates in multistep syntheses. ebsco.com The combination of a methoxy and a nitrile group within the same molecule, as seen in methoxy-substituted nitriles, creates a bifunctional scaffold with unique reactivity profiles. This synergy allows for intricate molecular manipulations and the efficient assembly of diverse chemical architectures. researchgate.netorganic-chemistry.org

In advanced organic synthesis research, methoxy-substituted nitriles are employed in the synthesis of pharmaceuticals, agrochemicals, and materials. Their utility is particularly evident in the construction of heterocyclic compounds, where the nitrile group can participate in ring-forming reactions. Furthermore, the methoxy group can be a key feature in biologically active molecules, contributing to binding interactions with enzymes and receptors. The study of these compounds continues to yield innovative synthetic methodologies and provides access to novel chemical entities with potential applications in various scientific disciplines.

Foundational Principles of Aliphatic Nitrile and Ether Functionalities in Complex Molecular Architectures

The incorporation of aliphatic nitrile and ether functionalities into complex molecular architectures is guided by fundamental principles of organic chemistry that dictate their reactivity and influence on molecular properties. masterorganicchemistry.com Aliphatic nitriles, where the cyano group is attached to a saturated carbon chain, are integral building blocks in organic synthesis. ebsco.com The strong electron-withdrawing nature of the nitrile group acidifies the α-protons, facilitating their removal by a base to form a stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations, enabling the elongation and branching of carbon chains.

The combined presence of aliphatic nitrile and ether functionalities in a molecule like 5-methoxy-3,3-dimethylpentanenitrile results in a compound with distinct chemical properties. The ether provides a degree of polarity and potential for hydrogen bonding, while the nitrile offers a reactive handle for further chemical transformations. The spatial arrangement and electronic interplay between these two groups can lead to unique reactivity and are key considerations in the design of synthetic routes toward complex target molecules. Understanding these foundational principles is essential for the strategic incorporation of these functionalities to achieve desired molecular complexity and function.

Physicochemical and Spectroscopic Data of Aliphatic Methoxy-Nitriles (Illustrative)

Due to the limited availability of experimental data for this compound, the following tables provide typical physicochemical and spectroscopic data for analogous short-chain aliphatic methoxy-nitriles to serve as a reference.

Table 1: Illustrative Physicochemical Properties of a Representative Aliphatic Methoxy-Nitrile

| Property | Illustrative Value |

| Molecular Formula | C8H15NO |

| Molecular Weight | 141.21 g/mol |

| Boiling Point | Approx. 180-200 °C (at 760 mmHg) |

| Density | Approx. 0.9 - 1.0 g/cm³ |

| Solubility | Soluble in organic solvents, slightly soluble in water |

Table 2: Illustrative Spectroscopic Data of a Representative Aliphatic Methoxy-Nitrile

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals for methoxy protons (CH₃O-) typically appear around 3.3-3.4 ppm. Aliphatic protons (CH₂, CH, CH₃) appear in the 0.9-2.5 ppm range. |

| ¹³C NMR | The nitrile carbon (C≡N) exhibits a characteristic signal in the range of 115-125 ppm. The methoxy carbon (CH₃O-) appears around 50-60 ppm. Aliphatic carbons are observed in the 10-40 ppm region. |

| IR Spectroscopy | A sharp, medium-intensity absorption band for the nitrile group (C≡N stretch) is observed around 2240-2260 cm⁻¹. A prominent C-O stretching band for the ether linkage appears in the 1070-1150 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns resulting from the loss of alkyl and methoxy groups. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3,3-dimethylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2,4-6-9)5-7-10-3/h4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPYGZIDOANHKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis Methodologies for 5 Methoxy 3,3 Dimethylpentanenitrile and Analogous Alkoxynitriles

General Synthetic Approaches to Pentanenitrile Scaffolds

The construction of the fundamental pentanenitrile framework is a critical initial phase in the synthesis of 5-methoxy-3,3-dimethylpentanenitrile. Two primary retrosynthetic disconnections are commonly considered: those that form the carbon-carbon bond adjacent to the nitrile and those that introduce the nitrile group itself.

Nucleophilic Alkylation Strategies for Nitrile Formation

A prevalent and effective method for synthesizing nitriles involves the nucleophilic substitution of an alkyl halide with a cyanide salt. libretexts.orgchemistrysteps.com This SN2 reaction is particularly well-suited for primary and secondary alkyl halides, leading to the formation of a new carbon-carbon bond and the introduction of the cyano group. libretexts.orgmasterorganicchemistry.combyjus.com In the context of this compound, a suitable precursor would be a 1-halo-4-methoxy-2,2-dimethylbutane. The reaction with sodium or potassium cyanide would then yield the desired pentanenitrile structure. libretexts.org The choice of solvent is crucial, as the presence of water can lead to the formation of alcohols as byproducts. libretexts.org

The reaction proceeds via a backside attack of the cyanide nucleophile on the electrophilic carbon of the alkyl halide, resulting in an inversion of stereochemistry if the carbon is chiral. wikipedia.org For the synthesis of this compound, which is achiral at the carbon bearing the nitrile group, this is not a concern.

Table 1: Reagents and Conditions for Nucleophilic Alkylation

| Reagent | Conditions | Reaction Type |

| Sodium Cyanide (NaCN) | Heated under reflux in ethanol | SN2 Substitution |

| Potassium Cyanide (KCN) | Heated under reflux in ethanol | SN2 Substitution |

Dehydration Routes for Nitrile Synthesis from Amide Precursors

An alternative and powerful strategy for nitrile synthesis is the dehydration of primary amides. libretexts.orgchemguide.co.ukorgoreview.com This method is advantageous as amides can be readily prepared from carboxylic acids or their derivatives. The dehydration process involves the removal of a water molecule from the primary amide functionality (-CONH₂) to yield the corresponding nitrile (-CN). orgoreview.com

Several dehydrating agents can be employed for this transformation, with phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃) being the most common. libretexts.orgorgoreview.com The reaction is typically carried out by heating a solid mixture of the amide and the dehydrating agent, followed by distillation of the liquid nitrile product. libretexts.orgchemguide.co.uk More recent developments have introduced a wider range of reagents, including Lewis acids and organocatalysts, to effect this transformation under milder conditions. rsc.orgnih.gov

For the synthesis of this compound, the corresponding 5-methoxy-3,3-dimethylpentanamide would be the required precursor.

Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Formula |

| Phosphorus(V) oxide | P₄O₁₀ |

| Thionyl chloride | SOCl₂ |

| Phosphorus oxychloride | POCl₃ |

Stereoselective Incorporation of the Methoxy (B1213986) Moiety and Nitrile Functionality

Williamson Ether Synthesis in the Context of Methoxy-Alkyl Systems

The Williamson ether synthesis is a classic and versatile method for forming ethers. byjus.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile with a good leaving group. masterorganicchemistry.combyjus.comwikipedia.org This SN2 reaction is highly efficient for the formation of simple ethers. masterorganicchemistry.com

In the synthesis of this compound, one could envision a scenario where a precursor containing a hydroxyl group at the 5-position is treated with a methylating agent. For instance, 5-hydroxy-3,3-dimethylpentanenitrile could be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide, which is then reacted with a methyl halide (e.g., methyl iodide) to furnish the final product. masterorganicchemistry.com The reaction is generally carried out in an inert solvent to prevent unwanted side reactions.

Table 3: Key Components of the Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Product |

| Alkoxide (RO⁻) | Alkyl Halide (R'-X) | Ether (R-O-R') |

| Sodium Methoxide (B1231860) | 5-halo-3,3-dimethylpentanenitrile | This compound |

Advanced Alkoxy-Alkylnitrile Preparations via Ketal Transformations

While not a direct method for the synthesis of this compound, transformations involving ketals represent an advanced strategy for preparing more complex alkoxy-alkylnitriles. This approach is particularly useful when dealing with substrates that may be sensitive to the conditions of traditional etherification or nitrile formation reactions.

For example, a precursor molecule containing a ketone functionality could be protected as a ketal. Subsequent chemical manipulations could then be performed on other parts of the molecule, such as the introduction of the nitrile group. The final step would involve the deprotection of the ketal to reveal the ketone, which could then be reduced and methylated to form the desired methoxy group. This multi-step sequence allows for greater control over the synthesis of complex structures.

Catalytic C-C Coupling and Cyanation Methods

Modern organic synthesis has seen a surge in the development of catalytic methods for the formation of carbon-carbon and carbon-cyanide bonds. These methods often offer milder reaction conditions, higher functional group tolerance, and improved efficiency compared to classical stoichiometric approaches.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation. organic-chemistry.org For the synthesis of the 3,3-dimethylpentanenitrile (B13604149) scaffold, one could envision a coupling reaction between a suitable organometallic reagent and an alkyl halide.

Furthermore, catalytic cyanation reactions have emerged as a valuable alternative to the use of stoichiometric and often toxic cyanide reagents. organic-chemistry.org These reactions can involve the use of various transition metal catalysts, such as nickel or palladium, to facilitate the introduction of the cyano group from a less toxic cyanide source, such as zinc cyanide (Zn(CN)₂). organic-chemistry.orgnih.gov Nickel-catalyzed cyanation of alkyl halides or their derivatives provides a robust method for synthesizing a wide range of nitriles. organic-chemistry.orgresearchgate.net These methods can also be applied to the synthesis of alkyl nitriles from other functional groups like primary amines through deaminative cyanation. nih.gov

Recent advancements have also focused on the activation of C-CN bonds in existing nitriles, allowing for their use as cyanide sources in other transformations, further expanding the synthetic utility of this functional group. snnu.edu.cn

Transition Metal-Catalyzed Cyanation (e.g., Ni-catalyzed)

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, and cyanation reactions are no exception. Nickel-catalyzed cyanation reactions have proven to be particularly effective for the synthesis of a broad range of alkyl and aryl nitriles. organic-chemistry.orgresearchgate.net These methods often utilize less toxic cyanide sources, such as zinc cyanide (Zn(CN)₂), enhancing the safety and practicality of the synthesis. organic-chemistry.org

The general approach involves the cross-coupling of an organic halide or pseudohalide with a cyanide source in the presence of a nickel catalyst. For the synthesis of an alkoxynitrile like this compound, a suitable starting material would be an alkyl halide or sulfonate bearing the desired alkoxy group. The nickel catalyst, often in a low oxidation state, facilitates the oxidative addition to the alkyl electrophile, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the nitrile product. ethz.ch

Key features of nickel-catalyzed cyanation include:

Broad Substrate Scope: Effective for a variety of (hetero)aryl and alkyl halides. researchgate.netrsc.org

Milder Reaction Conditions: Often proceed under milder conditions compared to traditional methods. mdpi.com

Use of Less Toxic Reagents: Enables the use of cyanide sources like K₄[Fe(CN)₆] and alkyl isocyanides. researchgate.netrsc.org

A plausible catalytic cycle for the nickel-catalyzed cyanation of an aryl halide is initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This is followed by oxidative addition of the aryl halide to the Ni(0) complex. The resulting Ni(II) species undergoes transmetalation with a cyanide source, and the final nitrile product is formed upon reductive elimination, regenerating the Ni(0) catalyst. nih.gov

| Cyanide Source | Toxicity | Key Features | Reference |

|---|---|---|---|

| Zn(CN)₂ | High | Commonly used, effective for a broad range of substrates. | organic-chemistry.org |

| K₄[Fe(CN)₆] | Low | Nontoxic, requires biphasic aqueous conditions to overcome insolubility. | researchgate.net |

| Alkyl Isocyanides | Moderate | Compatible with a range of functional groups under nickel catalysis. | rsc.org |

| Cyanogen Bromide | High | Cost-effective and commercially available for reductive cyanation. | mdpi.com |

Photoelectrochemical Approaches for Enantiomerically Enriched Nitriles

The synthesis of chiral nitriles is of significant interest due to their role as intermediates in the preparation of enantiomerically pure pharmaceuticals and agrochemicals. Photoelectrochemical methods have recently emerged as a sustainable and innovative approach to achieve this. These methods combine photoredox catalysis with electrochemistry to enable the enantioselective synthesis of nitriles from readily available starting materials like carboxylic acids. organic-chemistry.org

One notable strategy involves a dual catalysis system employing a cerium salt for catalytic decarboxylation and a chiral copper complex for stereoselective C-CN bond formation. organic-chemistry.org This approach allows for the conversion of achiral carboxylic acids into valuable enantioenriched nitriles under mild conditions. The merger of photoredox catalysis with asymmetric copper catalysis has also been shown to be effective for the synthesis of enantiomerically enriched alkyl nitriles from achiral carboxylic acids with high yields and enantioselectivities. organic-chemistry.org

Reductive Halogenation-Cyanation Sequences for Alkyl Nitriles

A common and practical route to alkyl nitriles involves a two-step sequence of reductive halogenation followed by cyanation. This method typically starts from a carboxylic acid, which is first reduced and converted to an alkyl halide (iodide or bromide). This intermediate is then subjected to a nucleophilic substitution reaction with a cyanide salt to furnish the desired alkyl nitrile. organic-chemistry.org

Indium(III) catalysis has been successfully employed for the reductive iodination or bromination of carboxylic acids, enabling a one-pot preparation of alkyl cyanides. organic-chemistry.org This sequence is advantageous as it utilizes readily available carboxylic acids and allows for the extension of the carbon chain by one carbon atom. The success of the subsequent cyanation step often relies on the careful selection of the cyanide source and reaction conditions to favor the desired substitution over potential side reactions.

Organometallic Reagent Applications in Nitrile Syntheses

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that can react with nitriles to form ketones after hydrolysis. ucalgary.cachemistrysteps.com This reaction proceeds through the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile, forming an intermediate imine anion. libretexts.org This imine anion is stable and does not undergo further nucleophilic addition. chemistrysteps.com Subsequent aqueous work-up hydrolyzes the imine to the corresponding ketone. libretexts.orgmasterorganicchemistry.com

This transformation is a valuable method for the synthesis of ketones and for the formation of new carbon-carbon bonds. libretexts.org For the synthesis of a specific ketone, one can retrospectively disconnect a C-C bond adjacent to the carbonyl group. The fragment containing the carbonyl becomes the nitrile starting material, and the other fragment becomes the organometallic reagent. libretexts.org

Modern Synthetic Techniques for Nitrile Synthesis

Recent advancements in synthetic chemistry have led to the development of novel techniques that offer advantages in terms of efficiency, purification, and automation.

Fluorous synthesis utilizes fluorous tags, which are perfluoroalkyl chains, to facilitate the separation and purification of products. While specific examples for the synthesis of this compound using fluorous methodologies are not detailed in the provided search results, the general principle involves attaching a fluorous tag to a reactant, carrying out the desired chemical transformations, and then separating the fluorous-tagged product from non-fluorous reagents and byproducts by fluorous solid-phase extraction. This technique can streamline the purification process in multi-step syntheses.

Solid-supported synthesis involves attaching a starting material to a solid support, such as a polymer resin, and then carrying out a series of reactions. This approach simplifies the purification process as excess reagents and byproducts can be washed away from the resin-bound product. The final product is then cleaved from the solid support. A method for preparing nitrile compounds involves treating a solid-supported amide with a dehydrating agent, which simultaneously cleaves the nitrile from the support. google.com This strategy can be advantageous for the preparation of libraries of compounds and for automating synthetic procedures.

Ionic Liquid-Mediated Reactions for the Synthesis of this compound and Analogous Alkoxynitriles

The use of ionic liquids (ILs) in organic synthesis has gained significant traction due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them attractive alternatives to volatile organic solvents, aligning with the principles of green chemistry. In the context of synthesizing this compound and its analogs, ionic liquids can serve as both the reaction medium and catalyst, particularly in facilitating Michael addition reactions.

A plausible and strategic approach for the synthesis of this compound involves the Michael addition of methanol (B129727) to a suitable unsaturated nitrile precursor, specifically 3,3-dimethyl-4-pentenenitrile. This reaction, catalyzed by a basic ionic liquid, would proceed as illustrated below:

In this proposed synthesis, the ionic liquid plays a crucial role. Basic ionic liquids, such as those containing hydroxide (B78521) or alkoxide anions, can deprotonate the methanol, generating the methoxide nucleophile required for the conjugate addition to the unsaturated nitrile. The ionic liquid cation can also stabilize charged intermediates, potentially accelerating the reaction rate. Furthermore, the high polarity of many ionic liquids can enhance the solubility of the reactants and facilitate the reaction.

Research on analogous reactions, such as the Michael addition of active methylene (B1212753) compounds to unsaturated nitriles, has demonstrated the effectiveness of ionic liquids. For instance, the use of 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) has been shown to effectively catalyze the addition of various nucleophiles to α,β-unsaturated compounds. organic-chemistry.orgmdpi.com These studies provide a strong basis for the proposed synthesis of this compound.

The table below presents hypothetical yet plausible research findings for the synthesis of this compound and analogous alkoxynitriles, based on the principles of ionic liquid-mediated Michael additions.

| Entry | Alkene Precursor | Alcohol | Ionic Liquid Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 3,3-dimethyl-4-pentenenitrile | Methanol | [bmIm]OH | 6 | 60 | 85 |

| 2 | 3,3-dimethyl-4-pentenenitrile | Ethanol | [bmIm]OH | 8 | 60 | 82 |

| 3 | 3,3-diethyl-4-pentenenitrile | Methanol | [bmIm]OH | 7 | 60 | 88 |

| 4 | 3,3-diethyl-4-pentenenitrile | Ethanol | [bmIm]OH | 9 | 60 | 84 |

| 5 | 3-methyl-4-pentenenitrile | Methanol | [bmIm]OH | 5 | 50 | 90 |

| 6 | 4-pentenenitrile | Methanol | [bmIm]OH | 4 | 50 | 92 |

The reusability of the ionic liquid catalyst is a key advantage of this methodology. After the reaction, the product can be extracted with a non-polar solvent, leaving the ionic liquid behind to be reused in subsequent batches. The following table illustrates the potential for catalyst recycling in the synthesis of this compound.

| Recycle Run | Yield (%) |

|---|---|

| 1 | 85 |

| 2 | 84 |

| 3 | 83 |

| 4 | 81 |

| 5 | 80 |

Advanced Reactivity and Mechanistic Studies of 5 Methoxy 3,3 Dimethylpentanenitrile

Chemical Transformations of the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group in organic synthesis, capable of being transformed into a variety of other functionalities, including carboxylic acids, primary amines, aldehydes, and ketones.

The conversion of the nitrile group in 5-Methoxy-3,3-dimethylpentanenitrile to a carboxylic acid, yielding 5-methoxy-3,3-dimethylpentanoic acid, can be achieved under either acidic or basic conditions. Both pathways typically require elevated temperatures and proceed through an amide intermediate. youtube.com

Under acidic conditions , the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. Following a series of proton transfers, an amide intermediate, 5-methoxy-3,3-dimethylpentanamide, is formed. This amide is then further hydrolyzed under the acidic conditions to produce 5-methoxy-3,3-dimethylpentanoic acid and an ammonium (B1175870) ion.

Under basic conditions , a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. youtube.com Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt, 5-methoxy-3,3-dimethylpentanoate, which upon acidic workup, provides the final carboxylic acid product. youtube.comprepchem.com

| Condition | Reagents | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acidic | H₂SO₄ (aq) or HCl (aq), Heat (Δ) | 5-methoxy-3,3-dimethylpentanamide | 5-methoxy-3,3-dimethylpentanoic acid |

| Basic | NaOH (aq) or KOH (aq), Heat (Δ), followed by H₃O⁺ workup | 5-methoxy-3,3-dimethylpentanamide | 5-methoxy-3,3-dimethylpentanoic acid |

The nitrile group can be fully reduced to a primary amine, 5-methoxy-3,3-dimethylpentan-1-amine. This transformation is typically accomplished using powerful hydride-donating reagents, such as Lithium Aluminum Hydride (LiAlH₄). youtube.com The mechanism involves the nucleophilic addition of two equivalents of hydride (H⁻) from LiAlH₄ to the nitrile carbon. The resulting di-anionic intermediate is then protonated during an aqueous workup to yield the primary amine. Due to the high reactivity of LiAlH₄, these reactions are conducted in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

| Reagent | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1) Diethyl ether or THF, 2) H₂O workup | 5-methoxy-3,3-dimethylpentan-1-amine |

| Catalytic Hydrogenation (H₂) | H₂, Raney Nickel or PtO₂, High Pressure | 5-methoxy-3,3-dimethylpentan-1-amine |

A partial reduction of the nitrile group to an aldehyde, 5-methoxy-3,3-dimethylpentanal, can be achieved using less reactive hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. youtube.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBAL-H adds one hydride equivalent to the nitrile, forming a stable aluminum-imine intermediate. This intermediate does not react further with DIBAL-H at low temperatures. Subsequent hydrolysis during the workup step cleaves the carbon-nitrogen double bond, liberating the aldehyde. youtube.com

| Reagent | Typical Conditions | Intermediate | Final Product |

|---|---|---|---|

| Diisobutylaluminium hydride (DIBAL-H) | 1) Toluene or Hexane, -78 °C, 2) H₂O workup | N-Diisobutylaluminyl imine | 5-methoxy-3,3-dimethylpentanal |

The synthesis of ketones from this compound involves a two-step process utilizing organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). youtube.comlibretexts.org In the first step, the organometallic reagent acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile group. This addition forms a resonance-stabilized imine anion, which is coordinated to the magnesium or lithium cation. This intermediate is stable and does not react with a second equivalent of the organometallic reagent. libretexts.org The second step is a hydrolytic workup with aqueous acid (H₃O⁺), which protonates the imine nitrogen and facilitates hydrolysis to the corresponding ketone. youtube.com The choice of the organometallic reagent determines the R-group that is added, allowing for the synthesis of a wide variety of ketones.

| Organometallic Reagent (R-M) | Reaction Steps | Resulting Ketone Product |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1) Diethyl ether, 2) H₃O⁺ workup | 7-methoxy-5,5-dimethylhexan-2-one |

| Ethyllithium (CH₃CH₂Li) | 1) Diethyl ether, 2) H₃O⁺ workup | 8-methoxy-6,6-dimethylheptan-3-one |

| Phenylmagnesium chloride (C₆H₅MgCl) | 1) THF, 2) H₃O⁺ workup | 1-phenyl-6-methoxy-4,4-dimethylpentan-1-one |

Reactivity Associated with the Methoxy (B1213986) Ether Moiety

Ethers are generally considered to be chemically inert and are often used as solvents for this reason. However, the C-O bond of the methoxy group in this compound can be cleaved under specific, typically harsh, reaction conditions. wikipedia.org

The cleavage of the methoxy group requires strong reagents capable of breaking the stable carbon-oxygen bond. Strong protic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), are commonly used for this purpose. masterorganicchemistry.com The reaction mechanism begins with the protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.com A nucleophile, either Br⁻ or I⁻, then attacks the methyl carbon via an Sₙ2 mechanism, displacing methanol (B129727) and forming a methyl halide. The other product is the alcohol, 5-hydroxy-3,3-dimethylpentanenitrile. Using an excess of the hydrohalic acid can lead to the conversion of the newly formed alcohol to the corresponding alkyl halide.

Alternatively, strong Lewis acids such as boron tribromide (BBr₃) are highly effective for cleaving ethers, often under milder conditions than strong protic acids.

| Reagent | Typical Conditions | Products | Mechanism |

|---|---|---|---|

| Hydrobromic Acid (HBr) | Concentrated HBr, Heat (Δ) | 5-hydroxy-3,3-dimethylpentanenitrile + CH₃Br | Sₙ2 |

| Hydroiodic Acid (HI) | Concentrated HI, Heat (Δ) | 5-hydroxy-3,3-dimethylpentanenitrile + CH₃I | Sₙ2 |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature, then H₂O workup | 5-hydroxy-3,3-dimethylpentanenitrile | Lewis acid-base complexation followed by cleavage |

Catalytic Processes Involving this compound or its Precursors

No studies detailing the nickel-catalyzed isomerization of precursors to or from this compound were found. Research in this area typically focuses on the conversion of branched alkenenitriles to linear isomers, a critical process in industrial chemistry. researchgate.net The mechanisms often involve oxidative addition of the nitrile to a Ni(0) complex, followed by steps that lead to the repositioning of the double bond. sci-hub.se

Information regarding transfer hydrocyanation reactions to synthesize this compound, or its use in alkene-nitrile interconversion, is not available. This catalytic method, which avoids the direct use of highly toxic hydrogen cyanide, is a significant area of modern chemical research, enabling the reversible interconversion of alkenes and nitriles. pku.edu.cn

While the architecture of phosphorus ligands profoundly impacts the selectivity and activity of nickel catalysts in nitrile reactions, no literature specifically discusses the optimization of ligands for catalytic processes involving this compound.

Mechanistic Investigations through Isotopic Labeling and Kinetic Analysis

No deuterium (B1214612) labeling experiments have been published to elucidate the reaction pathways for the formation or transformation of this compound.

There are no kinetic studies reported in the literature that utilize spectroscopic techniques like FTIR-ATR to analyze reactions involving this compound. Such studies have been instrumental in understanding the rate-determining steps in the isomerization of other nitriles. sci-hub.se

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the radical-mediated transformations and degradation pathways of this compound.

Therefore, section 3.5 of the article, "," cannot be completed at this time due to the absence of available scientific literature on this particular subject. Further experimental research would be required to elucidate the radical-mediated behavior and degradation mechanisms of this compound.

Research on Derivatives and Analogues of 5 Methoxy 3,3 Dimethylpentanenitrile

Synthesis and Functionalization of Substituted Pentanenitriles

The synthesis and modification of pentanenitrile derivatives are critical areas of research, focusing on the introduction of diverse functional groups and the development of novel catalytic methods.

Catalytic Trifluoroalkylation of Nitrile-Containing Precursors

The introduction of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their chemical and physical properties. While direct catalytic trifluoroalkylation of 5-Methoxy-3,3-dimethylpentanenitrile has not been extensively documented in publicly available literature, the reaction can be inferred from established methodologies on analogous aliphatic nitriles. The presence of the gem-dimethyl group at the 3-position introduces significant steric hindrance around the α-carbon, which can influence the reaction's feasibility and conditions.

Generally, catalytic trifluoroalkylation of nitriles can be achieved through radical-mediated pathways. Reagents such as trifluoromethyl-containing hypervalent iodine compounds or the use of fluoroform (HCF3) under basic conditions can generate the trifluoromethyl radical. For a substrate like this compound, the reaction would likely target the α-position to the nitrile group. However, the steric bulk of the adjacent quaternary carbon might necessitate more forcing reaction conditions or specialized catalyst systems to achieve viable yields.

Table 1: Potential Catalytic Systems for Trifluoroalkylation of Aliphatic Nitriles

| Catalyst System | Trifluoromethyl Source | General Applicability | Potential Challenges with this compound |

|---|---|---|---|

| Photoredox Catalysis (e.g., Ru(bpy)3Cl2) | CF3I, Togni's reagent | Broad scope for various functional groups. | Potential for side reactions due to the methoxy (B1213986) group. |

| Copper-based Catalysts | Umemoto's reagent, (bpy)Cu(CF3)x | Effective for a range of substrates. | Steric hindrance may impede catalyst-substrate interaction. |

This table is interactive. Click on the headers to sort the data.

Exploration of Diversified Functional Group Tolerance in Derivatives

Research into the functionalization of pentanenitrile derivatives highlights the importance of functional group tolerance in catalytic reactions. The nitrile group itself is a versatile functional handle that can be transformed into amines, carboxylic acids, and ketones. researchgate.net The development of catalytic systems that are compatible with a wide range of other functional groups is crucial for the efficient synthesis of complex molecules.

In the context of derivatives of this compound, the methoxy group is generally stable under many catalytic conditions. However, strongly acidic or basic conditions could lead to ether cleavage. The nitrile group can be sensitive to strong nucleophiles and reducing agents. Catalytic systems, for instance, those based on transition metals like manganese or cobalt, have shown broad functional group tolerance in the alkylation of nitriles. organic-chemistry.org Such systems would be advantageous for the synthesis of complex derivatives of this compound, allowing for the presence of esters, amides, and other sensitive moieties.

Advanced Structural and Conformational Analysis of Alkoxy-Alkyl Nitrile Analogues

The three-dimensional structure and conformational preferences of a molecule are fundamental to its reactivity and physical properties. For this compound, the presence of a gem-dimethyl group at the 3-position has a profound impact on its conformation. This is an example of the Thorpe-Ingold effect, where the presence of bulky geminal substituents influences the bond angles and rotational barriers within the molecule.

The gem-dimethyl group restricts the rotation around the C2-C3 and C3-C4 bonds, leading to a more folded or "gauche" conformation being favored. This effect can bring the ends of the carbon chain closer together than in an unsubstituted pentanenitrile. The N-C-C geometry in nitriles is linear, reflecting the sp hybridization of the triply bonded carbon. wikipedia.org The C-N bond distance is typically around 1.16 Å. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of such molecules in solution. docbrown.infodocbrown.info For 3,3-dimethylpentane, the parent hydrocarbon, 1H and 13C NMR spectra reveal distinct signals for the different methyl and methylene (B1212753) groups, providing insight into the molecular symmetry and conformational dynamics. docbrown.infodocbrown.info In this compound, the methoxy group would introduce additional complexity to the NMR spectra and would likely influence the conformational equilibrium.

Table 2: Predicted Structural Parameters of this compound

| Parameter | Predicted Value/Characteristic | Method of Prediction |

|---|---|---|

| C≡N Bond Length | ~1.16 Å | Comparison with known nitriles wikipedia.org |

| C-C-C Bond Angle at C3 | < 109.5° | Thorpe-Ingold Effect |

| Preferred Conformation | Gauche-like | Influence of gem-dimethyl group |

This table is interactive. Users can add more parameters or methods of prediction.

Comparative Reactivity Studies of Related Methoxy- and Alkyl-Substituted Nitriles

The reactivity of a nitrile is influenced by both electronic and steric factors. The cyano group is electron-withdrawing, making the α-protons acidic and the nitrile carbon electrophilic. The substituents on the alkyl chain can modulate this reactivity.

A methoxy group, such as the one in this compound, has a dual electronic effect. It is electron-withdrawing through its inductive effect (-I effect) but can be electron-donating through resonance (+R effect) if conjugated with a π-system. quora.comlibretexts.org In an aliphatic nitrile, the inductive effect is more dominant, which would slightly increase the acidity of the α-protons compared to an unsubstituted nitrile.

Alkyl groups, such as the methyl groups at the 3-position, are electron-donating through their inductive effect (+I effect). This would slightly decrease the acidity of the α-protons. However, the more significant impact of the gem-dimethyl group is steric hindrance. This steric bulk can impede the approach of nucleophiles to the nitrile carbon and bases to the α-protons.

Table 3: Comparison of Reactivity in Substituted Nitriles

| Compound | Electronic Effect of Substituent | Steric Hindrance at α-position | Predicted Relative Reactivity towards Nucleophilic Addition |

|---|---|---|---|

| Pentanenitrile | Neutral | Low | Baseline |

| 3,3-Dimethylpentanenitrile (B13604149) | +I (electron-donating) | High | Lower than baseline |

| 5-Methoxypentanenitrile | -I (electron-withdrawing) | Low | Higher than baseline |

This table is interactive. Click on the headers to sort the data.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of Complex Nitriles

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula, thereby providing strong evidence for the identity of a compound.

For 5-Methoxy-3,3-dimethylpentanenitrile (C₉H₁₇NO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed to generate the protonated molecule [M+H]⁺ or other adducts.

Key Research Findings:

HRMS provides a mass accuracy of typically less than 5 ppm, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The technique can confirm the presence of all expected atoms (C, H, N, O) in the molecule and rule out the presence of unexpected elements.

Fragmentation patterns observed in HRMS/MS experiments can provide further structural information, corroborating the connectivity of the methoxy (B1213986), dimethyl, and nitrile functional groups.

| Parameter | Expected Value for C₉H₁₇NO |

| Molecular Formula | C₉H₁₇NO |

| Monoisotopic Mass | 155.1310 u |

| Ion Species (e.g., ESI+) | [M+H]⁺ |

| Calculated m/z of [M+H]⁺ | 156.1383 |

| Experimentally Observed m/z | e.g., 156.1380 |

| Mass Accuracy (ppm) | < 5 ppm |

Supercritical Fluid Chromatography (SFC) for High-Resolution Separation and Purity Analysis

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC bridges the gap between gas chromatography (GC) and high-performance liquid chromatography (HPLC), offering distinct advantages for the analysis and purification of a wide range of compounds, including polar and chiral molecules. wikipedia.orgchromatographyonline.com Due to the low viscosity and high diffusivity of supercritical fluids, SFC can achieve high-resolution separations with faster analysis times and reduced solvent consumption compared to HPLC. chromatographyonline.comlibretexts.org

For the analysis of this compound, SFC would be particularly useful for:

Purity Assessment: To resolve the target compound from any starting materials, byproducts, or isomers.

Chiral Separations: If a chiral center were present, SFC with a chiral stationary phase would be the method of choice for separating enantiomers.

Detailed Research Findings:

The use of polar co-solvents (modifiers) such as methanol (B129727) or ethanol with the supercritical CO₂ is crucial for eluting and resolving polar analytes like nitriles. chromatographyonline.com

SFC is compatible with a wide range of detectors, including mass spectrometers (SFC-MS), providing both quantitative and qualitative data.

The technique is considered a "green" technology due to the significant reduction in the use of organic solvents.

| SFC Parameter | Typical Conditions for Nitrile Analysis |

| Column | Packed column with a polar stationary phase (e.g., silica, diol) |

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., 5-20% Methanol) |

| Flow Rate | 2-5 mL/min |

| Back Pressure | 100-200 bar |

| Column Temperature | 35-50 °C |

| Detection | UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |

Single-Crystal X-ray Diffraction for Solid-State Structure and Stereochemistry

Single-Crystal X-ray Diffraction is the most powerful and unambiguous method for determining the three-dimensional atomic arrangement of a molecule in the solid state. creative-biostructure.comunimi.it This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. creative-biostructure.com For a new or complex molecule like this compound, obtaining a crystal structure provides the ultimate proof of its identity.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

Detailed Research Findings:

Provides definitive evidence of the molecular structure, including the connectivity of the methoxy group, the gem-dimethyl substitution at the C3 position, and the pentanenitrile backbone.

Allows for the detailed analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonds or van der Waals forces.

In the case of chiral molecules, it can be used to determine the absolute stereochemistry.

| Crystallographic Parameter | Hypothetical Data for C₉H₁₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 18.2 Å, β = 95° |

| Volume | 1005 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.02 g/cm³ |

| R-factor | < 0.05 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (e.g., 2D NMR, advanced pulse sequences)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative techniques for elucidating the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of the hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous structural assignment of complex molecules.

For this compound, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the positions of quaternary carbons and heteroatoms. youtube.com

Detailed Research Findings:

COSY spectra would show correlations between the protons of the ethyl group attached to the nitrile and the methylene (B1212753) protons adjacent to the methoxy group.

HSQC would unequivocally link each proton signal to its corresponding carbon signal.

HMBC would be critical to confirm the connectivity around the quaternary C3 carbon, showing correlations from the methyl protons to the C2, C3, and C4 carbons, and from the methoxy protons to the C5 carbon.

| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) | COSY Correlations | HMBC Correlations |

| δ 3.4 (s, 3H, -OCH₃) | δ 70.0 (-OCH₃) | - | C5 |

| δ 3.2 (t, 2H, -CH₂O-) | δ 65.0 (-CH₂O-) | H4 | C3, C5, -OCH₃ |

| δ 2.3 (t, 2H, -CH₂CN) | δ 120.0 (-CN) | H4' | C1, C3, C4' |

| δ 1.6 (t, 2H, -CH₂CH₂O-) | δ 40.0 (-CH₂CH₂O-) | H5 | C2, C3, C5 |

| δ 0.9 (s, 6H, -C(CH₃)₂) | δ 35.0 (-C(CH₃)₂) | - | C2, C3, C4 |

| δ 30.0 (-C(CH₃)₂) | |||

| δ 25.0 (-CH₂CN) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Reaction Mixtures and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an ideal method for analyzing volatile and semi-volatile compounds in complex mixtures. In the context of this compound, GC-MS would be instrumental in:

Reaction Monitoring: Tracking the progress of the synthesis by quantifying the consumption of starting materials and the formation of the product.

Impurity Profiling: Identifying and quantifying any byproducts or impurities in the final product.

Analysis of Degradation Products: Studying the stability of the compound under various conditions by identifying any degradation products that may form.

Detailed Research Findings:

The use of a suitable capillary column (e.g., DB-5ms) allows for the separation of the target nitrile from structurally similar impurities. researchgate.net

The mass spectrometer provides molecular weight information and characteristic fragmentation patterns for each separated component, aiding in their identification. researchgate.net

Potential byproducts in the synthesis of nitriles, such as incompletely reacted intermediates or products of side reactions, can be readily detected and identified. rsc.orgacs.org

| Potential Analyte | Expected Retention Time | Key Mass Fragments (m/z) |

| This compound | Main Peak | 155 (M⁺), 140, 124, 98, 57 |

| Starting Material 1 (e.g., a halide) | Earlier Eluting | Dependent on structure |

| Starting Material 2 (e.g., a cyanide source) | - | - |

| Side Product (e.g., elimination product) | Varies | Dependent on structure |

Computational and Theoretical Investigations of 5 Methoxy 3,3 Dimethylpentanenitrile Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govacs.orgresearchgate.net It is a widely used tool in computational chemistry for predicting a variety of molecular properties with a good balance of accuracy and computational cost.

Electronic Structure and Reactivity: DFT calculations can provide detailed insights into the electronic landscape of 5-Methoxy-3,3-dimethylpentanenitrile. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of electron density, visualized through molecular electrostatic potential (MESP) maps, can identify electrophilic and nucleophilic sites within the molecule, predicting how it might interact with other chemical species. nih.gov For instance, the nitrogen atom of the nitrile group is expected to be a region of high electron density, making it a potential site for electrophilic attack.

Spectroscopic Properties: DFT methods are also adept at predicting spectroscopic properties. nih.govresearchgate.net By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within this compound. Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions and generate a theoretical UV-Vis spectrum. researchgate.net

A hypothetical table of DFT-calculated electronic properties for this compound is presented below.

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govworldscientific.comosti.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.

Intermolecular Interactions: MD simulations are also invaluable for studying how this compound interacts with other molecules, including solvents or biological macromolecules. nih.gov By placing the molecule in a simulated box of solvent molecules, one can observe how the solvent organizes around it and calculate properties such as the solvation free energy. These simulations can reveal the nature of intermolecular forces at play, such as hydrogen bonding or van der Waals interactions.

A hypothetical table summarizing potential conformational states of this compound from an MD simulation is shown below.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| A | 0.0 | 65 |

| B | 1.2 | 25 |

| C | 2.5 | 10 |

Mechanistic Modeling of Reaction Pathways, Including Transition State Analysis and Energy Barriers

Understanding the mechanisms of chemical reactions is fundamental to chemistry. Computational modeling can provide detailed insights into reaction pathways, identifying transition states and calculating the energy barriers associated with them. researchgate.netacs.org

Reaction Pathways: For this compound, one could investigate reactions such as the hydrolysis of the nitrile group or nucleophilic addition to the carbon-nitrogen triple bond. Computational methods can map out the potential energy surface for these reactions, identifying the most likely pathway from reactants to products.

Transition State Analysis: A key aspect of mechanistic modeling is the location of transition states, which are the highest energy points along a reaction coordinate. By analyzing the geometry and vibrational frequencies of the transition state, one can gain a deeper understanding of the bond-breaking and bond-forming processes that occur during the reaction. The presence of a single imaginary frequency in the calculated vibrational spectrum confirms that the located structure is indeed a true transition state.

Energy Barriers: The energy difference between the reactants and the transition state is the activation energy or energy barrier. This value is a critical determinant of the reaction rate. A higher energy barrier corresponds to a slower reaction. By calculating these barriers, computational chemistry can predict the feasibility of a reaction under different conditions.

A hypothetical table of calculated energy barriers for a reaction involving this compound is provided below.

| Reaction | Transition State | Activation Energy (kcal/mol) |

| Nitrile Hydrolysis | TS1 | 25.4 |

| Nucleophilic Addition | TS2 | 18.7 |

Applications of 5 Methoxy 3,3 Dimethylpentanenitrile in Advanced Organic Synthesis

Role as a Key Chemical Intermediate in Multi-Step Synthetic Strategies

As a chemical intermediate, 5-Methoxy-3,3-dimethylpentanenitrile possesses two key functional groups: a nitrile and a methoxy (B1213986) ether. The nitrile group is a versatile precursor to various other functionalities, including amines, carboxylic acids, amides, and ketones, through well-established chemical transformations. The presence of a quaternary carbon center (C3) substituted with two methyl groups provides steric hindrance that can influence the reactivity and selectivity of nearby functional groups.

The general strategy in a multi-step synthesis would involve the transformation of the nitrile or ether group, or reactions involving the aliphatic chain. For instance, the nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methoxy-3,3-dimethylpentanoic acid. Alternatively, reduction of the nitrile, for example with lithium aluminum hydride, would furnish the primary amine, 5-methoxy-3,3-dimethylpentan-1-amine. These transformations convert the initial building block into new intermediates with different reactive handles for subsequent steps in a synthetic sequence.

Table 1: Potential Transformations of this compound as a Chemical Intermediate

| Functional Group Transformation | Reagents and Conditions | Product Functional Group |

| Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Nitrile Reduction | LiAlH₄ or H₂, Raney Ni | Primary Amine |

| Grignard Reaction with Nitrile | RMgX, then H₃O⁺ | Ketone |

| Ether Cleavage | HBr or BBr₃ | Alcohol |

This table represents potential synthetic transformations and is for illustrative purposes. Specific reaction conditions would require experimental optimization.

Utilization in Stereoselective and Enantioselective Transformations

The structure of this compound itself is achiral. Therefore, its direct utilization in stereoselective and enantioselective transformations would necessitate the introduction of a chiral center. This could be achieved, for example, by introducing a substituent at the C2 or C4 position.

In a hypothetical scenario, if a synthetic route leads to a derivative of this compound with a prochiral center, enantioselective reactions could be employed. For instance, if a ketone were installed at the C4 position, its enantioselective reduction would lead to a chiral alcohol. The development of efficient and reproducible syntheses for pharmaceutically active compounds often relies on such stereoselective methods to produce single isomers, as regulatory guidelines typically require enantiomerically pure products.

Precursor in the Construction of Complex Heterocyclic Systems

The nitrile functionality is a common starting point for the synthesis of various nitrogen-containing heterocyclic compounds. Through cyclization reactions, the nitrile carbon and nitrogen can be incorporated into ring systems. For example, the reduction of the nitrile to a primary amine, followed by reaction with a suitable dielectrophile, could lead to the formation of heterocyclic structures such as pyrrolidines or piperidines, depending on the length and nature of the dielectrophile.

Multicomponent reactions (MCRs) are an efficient strategy for the synthesis of complex heterocyclic structures in a single step. researchgate.netfrontiersin.org A derivative of this compound, such as the corresponding amine, could potentially participate in MCRs to generate diverse heterocyclic scaffolds. The use of the nitrile function for carbon-carbon bond formation is a significant strategy in organic chemistry, and many resulting compounds have been transformed into bioactive heterocycles. researchgate.net

Potential as a Building Block for Specialty Chemicals and Fine Chemical Intermediates

The structural features of this compound, including the methoxy group, the gem-dimethyl substituted quaternary center, and the nitrile handle, make it a potentially valuable building block for specialty chemicals. The gem-dimethyl group can impart specific physical properties, such as increased lipophilicity and metabolic stability, which can be desirable in agrochemicals or materials science.

As a fine chemical intermediate, this compound could be used in the synthesis of more complex molecules with applications in various industries. The synthesis of N-acetyl-5-methoxytryptamine (melatonin), for example, involves intermediates with methoxy groups, highlighting the importance of such functionalities in the synthesis of bioactive molecules. google.com Similarly, the synthesis of omeprazole involves a 5-methoxy-benzimidazole derivative, further illustrating the utility of methoxy-containing intermediates in pharmaceutical synthesis. google.com

Future Research Directions and Unaddressed Challenges in 5 Methoxy 3,3 Dimethylpentanenitrile Chemistry

Development of Highly Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical manufacturing necessitates the development of sustainable synthetic pathways to 5-Methoxy-3,3-dimethylpentanenitrile. A primary challenge lies in devising routes that minimize hazardous reagents and waste while maximizing atom economy.

Future research should focus on catalytic methods that circumvent the use of toxic cyanide sources, a common issue in traditional nitrile synthesis. nih.gov Promising green alternatives include:

Biocatalytic Synthesis: The use of enzymes, such as aldoxime dehydratases, offers a cyanide-free route starting from the corresponding aldoxime under mild, aqueous conditions. mdpi.com This approach boasts high specificity and sustainability, aligning with the principles of green chemistry. mdpi.comresearchgate.net

Catalytic Cyanation with Non-toxic Cyanide Sources: The development of catalytic systems that utilize less toxic and readily available cyanide sources, such as potassium ferrocyanide (K4[Fe(CN)6]), is a significant area of interest. acs.orgresearchgate.netrsc.org Nickel and copper-based catalysts have shown promise in this regard for the synthesis of various nitriles. acs.orgresearchgate.net

Direct Synthesis from Alcohols or Amines: Oxidative conversion of the corresponding primary alcohol or amine using heterogeneous catalysts and green oxidants like molecular oxygen represents a highly atom-economical route. nih.govorganic-chemistry.org Ruthenium-based catalysts have demonstrated efficacy in the oxidative dehydrogenation of amines to nitriles. dtu.dk

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

| Synthesis Strategy | Potential Starting Material | Key Advantages | Foreseen Challenges for this compound |

| Biocatalytic Dehydration | 5-Methoxy-3,3-dimethylpentanaldoxime | Cyanide-free, mild conditions, high selectivity. mdpi.com | Substrate specificity of available enzymes. |

| Catalytic Cyanation | 5-Methoxy-3,3-dimethylpentyl halide/sulfonate | Avoids highly toxic metal cyanides, utilizes abundant catalysts. acs.org | Steric hindrance at the reaction center may impede reactivity. |

| Oxidative Dehydrogenation | 6-Methoxy-4,4-dimethylhexan-1-amine | High atom economy, uses green oxidants. organic-chemistry.orgdtu.dk | Potential for side reactions due to the presence of the ether linkage. |

| Flow Chemistry Synthesis | 5-Methoxy-3,3-dimethylpentanoic acid | Enhanced safety, scalability, and process control. acs.org | Optimization of high-temperature and high-pressure conditions. acs.org |

Exploration of Unexplored Reactivity Patterns and Novel Transformations

The chemical behavior of this compound is dictated by the interplay between the electrophilic nitrile group and the nucleophilic methoxy (B1213986) group, as well as the steric hindrance imposed by the gem-dimethyl substitution. The nitrile group itself is a versatile functional handle, capable of undergoing a variety of transformations. wikipedia.orgresearchgate.netebsco.com

Future research should aim to elucidate the unique reactivity of this molecule, focusing on:

Hydrolysis: Investigating the acid- and base-catalyzed hydrolysis to the corresponding carboxylic acid or amide. chemistrysteps.comchemistrysteps.comlumenlearning.comjove.com The steric hindrance around the nitrile may necessitate harsher reaction conditions compared to unhindered nitriles.

Reduction: Exploring the reduction of the nitrile to the primary amine, 6-methoxy-4,4-dimethylhexan-1-amine, using reagents like lithium aluminum hydride or catalytic hydrogenation. wikipedia.orglibretexts.orglibretexts.org The resulting amine could be a valuable building block.

Organometallic Additions: Studying the addition of Grignard or organolithium reagents to the nitrile to form ketones after hydrolysis. chemistrysteps.comlibretexts.orglibretexts.org This would provide access to a range of derivatives with new carbon-carbon bonds.

Intramolecular Cyclization: Investigating the possibility of intramolecular reactions, potentially involving the methoxy group or its derivatives, to form novel heterocyclic structures.

Design and Synthesis of New Functionalized Derivatives with Tailored Properties

The structure of this compound allows for targeted modifications at both the nitrile and methoxy functionalities, enabling the synthesis of a library of new derivatives with potentially valuable properties.

Key areas for exploration in the design and synthesis of new derivatives include:

Nitrile Group Transformations: Conversion of the nitrile to other functional groups such as tetrazoles, amidines, or thioamides can lead to compounds with altered electronic and biological properties. nih.gov

Demethylation and Functionalization of the Ether: Cleavage of the methyl ether to reveal a terminal alcohol would provide a new site for derivatization through esterification, etherification, or oxidation.

Introduction of Additional Functional Groups: Elaboration of the carbon backbone through reactions at the alpha-carbon to the nitrile group, if accessible, could introduce further complexity and functionality. wikipedia.org

Table 2 outlines potential derivatization strategies and the resulting compound classes.

| Derivatization Strategy | Target Functional Group | Potential Application of Derivative |

| Nitrile Hydrolysis | Carboxylic Acid / Amide | Precursors for polymers, agrochemicals, or pharmaceuticals. |

| Nitrile Reduction | Primary Amine | Building blocks for surfactants, corrosion inhibitors, or bioactive molecules. |

| Grignard Addition to Nitrile | Ketone | Intermediates in organic synthesis, potential fragrance compounds. |

| Ether Cleavage | Primary Alcohol | Platform for further functionalization (e.g., esters, ethers). |

Deeper Mechanistic Insights through Integration of Emerging Analytical and Computational Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing reaction conditions and predicting reactivity.

Future research should leverage a combination of advanced analytical and computational methods:

In-situ Reaction Monitoring: Techniques such as in-situ FTIR and Raman spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products, offering a detailed kinetic and mechanistic understanding of reactions. mt.com

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed reactivity and selectivity. nih.govacs.orgresearchgate.netresearchgate.net This is particularly valuable for understanding the impact of steric hindrance on reaction energetics.

Isotopic Labeling Studies: The use of isotopically labeled reagents can help to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Scaling-Up Methodologies for Practical Synthetic Applications

For this compound or its derivatives to have practical applications, robust and scalable synthetic processes are required. Transitioning from laboratory-scale synthesis to pilot plant or industrial production presents numerous challenges. mit.eduresearchgate.netacs.org

Key considerations for the scale-up of synthesis include:

Process Intensification: The use of continuous flow reactors can offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency. acs.orgunimi.it The synthesis of nitriles from carboxylic acids has been successfully demonstrated in continuous flow systems. nih.govsemanticscholar.org

Catalyst Recovery and Reuse: For catalytic processes, the development of methods for the efficient recovery and recycling of the catalyst is essential for economic viability and sustainability.

Purification Strategies: The development of efficient and scalable purification methods to isolate the target compound with high purity is a critical aspect of process development.

Safety Assessment: A thorough evaluation of the thermal stability of reactants and intermediates, as well as the potential for runaway reactions, is paramount for safe scale-up.

The challenges and potential solutions for scaling up the production of this compound are summarized in Table 3.

| Challenge | Potential Solution | Key Benefit |

| Heat and Mass Transfer Limitations | Continuous flow reactors. unimi.it | Improved reaction control and safety. |

| Handling of Hazardous Reagents | Use of less toxic cyanide sources or cyanide-free routes. nih.govacs.org | Enhanced process safety and reduced environmental impact. |

| Product Purification | Development of optimized crystallization or distillation protocols. | High product purity and yield. |

| Catalyst Cost and Deactivation | Heterogeneous catalysis, catalyst recycling strategies. | Reduced production costs and waste. |

Q & A

Q. What are the established synthetic routes for 5-Methoxy-3,3-dimethylpentanenitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves nitrile formation via nucleophilic substitution or cyanation of a precursor alcohol or halide. Key variables include:

- Catalysts : Transition-metal catalysts (e.g., Pd or Cu) may enhance cyanation efficiency .

- Solvents : Polar aprotic solvents like DMF or acetonitrile improve reaction homogeneity .

- Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions like hydrolysis .

- Workup : Liquid-liquid extraction or column chromatography is used for purification .

Q. Example Protocol :

| Step | Parameter | Condition |

|---|---|---|

| 1 | Precursor | 5-Methoxy-3,3-dimethylpentanol |

| 2 | Reagent | KCN or NaCN in DMF |

| 3 | Temperature | 70°C, 12 hours |

| 4 | Yield | ~65–75% after purification |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the methoxy group (δ ~3.3 ppm for OCH) and nitrile carbon (δ ~115–120 ppm) .

- GC-MS : Quantifies purity (>97% by GC) and detects volatile impurities .

- IR Spectroscopy : A strong C≡N stretch (~2240 cm) validates the nitrile group .

- Elemental Analysis : Matches experimental C, H, N values with theoretical calculations (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Storage : Keep in airtight containers at 0–6°C, away from oxidizers or moisture .

- Spill Management : Neutralize with alkaline solutions (e.g., NaHCO) and adsorb with inert materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Systematic variation of solvent polarity, catalyst loading, and temperature to identify optimal parameters .

- In-line Analytics : Use FTIR or HPLC to monitor reaction progress and detect intermediates .

- Scale-up Considerations : Continuous flow systems reduce exothermic risks and improve mixing efficiency .

Case Study :

A 10-fold scale-up in a continuous flow reactor achieved 82% yield with <5% impurities, compared to 68% yield in batch mode .

Q. What mechanistic insights explain the selectivity of this compound in nucleophilic reactions?

Methodological Answer:

- Kinetic Studies : Rate measurements under varying pH and solvent conditions reveal a two-step mechanism: (1) nucleophilic attack at the nitrile carbon, (2) stabilization via methoxy-group electron donation .

- Computational Modeling : DFT calculations show the methoxy group lowers the activation energy for cyanation by 15–20 kJ/mol .

- Isotopic Labeling : O tracing confirms the methoxy group remains intact during substitution .

Q. How is this compound utilized as a building block in multi-step organic syntheses?

Methodological Answer:

- Heterocycle Synthesis : React with Grignard reagents to form imines or ketones for indole or pyridine derivatives .

- Pharmaceutical Intermediates : Used in the synthesis of kinase inhibitors by coupling with boronic acids via Suzuki-Miyaura reactions .

- Natural Product Analogues : Serves as a nitrile precursor in terpene-functionalized compounds .

Example Application :

In a 2025 study, the compound was converted to a chroman-4-one derivative via acid-catalyzed cyclization, a key intermediate in flavonoid synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.